molecular formula C21H16FN3OS3 B302651 N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide

N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide

Cat. No. B302651
M. Wt: 441.6 g/mol
InChI Key: JBGAPJXFLUGGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide, also known as FBZA, is a novel compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinases. Additionally, this compound has been shown to inhibit the activity of transcription factors such as NF-κB and STAT3. This compound has also been shown to induce the expression of tumor suppressor genes such as p53.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide has several advantages for lab experiments. It is a novel compound that has shown potential as a therapeutic agent in various scientific research studies. Additionally, this compound is relatively easy to synthesize and has good stability. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound has low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, more research is needed to fully understand the toxicity and safety of this compound.

Future Directions

There are several future directions for research on N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide. One direction is to further investigate the mechanisms of action of this compound. This could help to identify new targets for therapeutic intervention and improve our understanding of how this compound exerts its effects. Additionally, more research is needed to fully understand the safety and toxicity of this compound. This could help to identify any potential risks associated with using this compound as a therapeutic agent. Finally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.

Synthesis Methods

N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-fluorobenzyl chloride to form 2-(2-fluorobenzylsulfanyl)aniline. This intermediate is then reacted with 2-chloroacetyl chloride to yield N-(2-fluorobenzyl)-2-(2-(chloroacetylthio)phenyl)acetamide. Finally, this compound is obtained by reacting this intermediate with 2-mercaptopyridine.

Scientific Research Applications

N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide has been studied for its potential therapeutic effects in various scientific research studies. These studies have shown that this compound has anticancer, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

Molecular Formula

C21H16FN3OS3

Molecular Weight

441.6 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C21H16FN3OS3/c22-16-6-2-1-5-14(16)12-28-21-25-17-9-8-15(11-18(17)29-21)24-19(26)13-27-20-7-3-4-10-23-20/h1-11H,12-13H2,(H,24,26)

InChI Key

JBGAPJXFLUGGCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4)F

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4)F

Origin of Product

United States

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